molecular formula C14H15NO2 B8624566 3-(4-Methoxyphenoxy)benzylamine

3-(4-Methoxyphenoxy)benzylamine

Cat. No.: B8624566
M. Wt: 229.27 g/mol
InChI Key: KUDOQUMNVIEJNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Methoxyphenoxy)benzylamine is a benzylamine derivative characterized by a methoxyphenoxy substituent at the 3-position of the benzylamine core. Its molecular formula is C₁₄H₁₅NO₂, with a molar mass of 229.27 g/mol and a predicted pKa of 8.98 . The compound is commonly utilized as a synthetic intermediate in pharmaceuticals and materials science. Its hydrochloride salt (CAS 154108-33-5) is commercially available and widely employed in research due to its stability and solubility .

Properties

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

[3-(4-methoxyphenoxy)phenyl]methanamine

InChI

InChI=1S/C14H15NO2/c1-16-12-5-7-13(8-6-12)17-14-4-2-3-11(9-14)10-15/h2-9H,10,15H2,1H3

InChI Key

KUDOQUMNVIEJNA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OC2=CC=CC(=C2)CN

Origin of Product

United States

Comparison with Similar Compounds

Structural Features

The benzylamine scaffold allows for diverse substitutions, influencing physicochemical properties and biological activity. Key analogs include:

Compound Name Substituent(s) Molecular Formula Molar Mass (g/mol) pKa (Predicted) Key Applications
3-(4-Methoxyphenoxy)benzylamine 3-(4-Methoxyphenoxy) C₁₄H₁₅NO₂ 229.27 8.98 Pharmaceutical intermediates
3-(Benzyloxy)benzylamine hydrochloride 3-(Benzyloxy) C₁₄H₁₅NO·HCl 261.75 N/A Organic synthesis
4-(4-Methylphenoxy)benzylamine HCl 4-(4-Methylphenoxy) C₁₄H₁₆ClNO 249.74 N/A Polymer chemistry
3-Fluoro-4-methylbenzylamine 3-Fluoro, 4-methyl C₈H₁₀FN 153.17 N/A Analgesic agent development
3-(1-Indolinyl)benzylamine 3-(1-Indolinyl) C₁₅H₁₆N₂ 224.31 N/A Non-opioid analgesics

Structural Insights :

  • Steric Effects : Bulkier substituents (e.g., benzyloxy) may hinder reactivity in coupling reactions compared to smaller groups like methoxy .

Yield Comparison :

  • The synthesis of 4-(benzyloxy)-3-phenethoxyphenol (a related compound) achieved a 96% yield using dichloromethane/methanol solvent systems , whereas benzylamine derivatives with electron-withdrawing groups (e.g., nitro) often require harsher conditions and exhibit lower yields .

Physicochemical Properties

  • Solubility: The hydrochloride salt of this compound shows improved water solubility compared to non-ionic analogs due to protonation of the amine group .
  • Basicity : The pKa of benzylamine (9.35) decreases with electron-withdrawing substituents (e.g., fluoro, nitro) but increases slightly with electron-donating groups like methoxy .
  • Thermal Stability: Derivatives with aryl ether linkages (e.g., 4-methoxyphenoxy) exhibit higher decomposition temperatures (~360°C) compared to alkyl-substituted analogs .

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